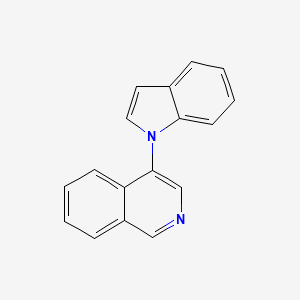

4-(1H-Indol-1-yl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12N2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

4-indol-1-ylisoquinoline |

InChI |

InChI=1S/C17H12N2/c1-3-7-15-14(6-1)11-18-12-17(15)19-10-9-13-5-2-4-8-16(13)19/h1-12H |

InChI Key |

KPFFYEKTORBISF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CN=CC4=CC=CC=C43 |

Origin of Product |

United States |

Chemical Reactivity and Post Synthetic Functionalization of the 4 1h Indol 1 Yl Isoquinoline Scaffold

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) and Isoquinoline (B145761) Moieties

The regioselectivity of electrophilic aromatic substitution (SEAr) on the 4-(1H-indol-1-yl)isoquinoline scaffold is dictated by the electronic properties of the two constituent rings. The indole ring is a π-excessive system and is generally highly activated towards electrophilic attack, while the isoquinoline ring, being a π-deficient benzopyridine, is deactivated. bhu.ac.inimperial.ac.uk

On the Indole Moiety: The indole nucleus is exceptionally reactive towards electrophiles, with substitution occurring preferentially on the pyrrolic ring. bhu.ac.in The C3-position is the most nucleophilic and kinetically favored site for electrophilic attack, a reactivity that is dramatically higher than that of benzene (B151609). wikipedia.org Should the C3-position be occupied, substitution typically proceeds at the C2-position. bhu.ac.in In the this compound system, the isoquinoline substituent at N1 acts as an electron-withdrawing group, which slightly deactivates the indole ring compared to N-alkylindoles, but the C3-position remains the primary site for electrophilic functionalization. Reactions like Vilsmeier-Haack formylation, nitration, or halogenation are expected to yield the corresponding C3-substituted derivatives. In strongly acidic media where the C3-position can be protonated, electrophilic attack may be redirected to the C5-position on the indole's benzenoid ring. wikipedia.org

On the Isoquinoline Moiety: Electrophilic substitution on the isoquinoline ring itself occurs preferentially on the electron-rich benzenoid portion rather than the deactivated pyridine (B92270) ring. The preferred positions are C5 and C8. imperial.ac.ukcutm.ac.in The 1H-indol-1-yl group at the C4 position is an activating, ortho-, para-directing substituent. Therefore, for the this compound molecule, electrophilic attack on the isoquinoline core is predicted to be directed to the positions ortho (C5) and para (C7) to the indolyl group. Considering the inherent reactivity of isoquinoline, the C5-position is the most probable site for substitution.

The predicted outcomes for electrophilic substitution are summarized in the table below.

| Moiety | Predicted Position of Attack | Rationale |

| Indole | C3 (Primary) | Highest electron density and most stable cationic intermediate (Wheland intermediate) formed upon attack. bhu.ac.in |

| C5 (Under strong acid) | Protonation of the highly reactive C3-position deactivates it, directing the electrophile to the benzenoid ring. wikipedia.org | |

| Isoquinoline | C5 (Primary) | Position is ortho to the activating C4-indolyl group and is an inherently favored position for electrophilic attack on isoquinoline. imperial.ac.uk |

| C7 (Secondary) | Position is para to the activating C4-indolyl group. |

Nucleophilic Reactions and Functional Group Interconversions

The electron-deficient nature of the isoquinoline ring makes it susceptible to nucleophilic attack, a reactivity pattern complementary to the electrophilic character of the indole ring.

Nucleophilic Reactions: The most common site for nucleophilic substitution on the isoquinoline ring is the C1-position. imperial.ac.ukcutm.ac.in This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. Therefore, reactions like the Chichibabin amination (using sodium amide) or attack by organometallic reagents would be expected to introduce a substituent at the C1-position of the this compound scaffold. The presence of the bulky indolyl group at C4 may introduce steric hindrance, potentially affecting reaction rates but not fundamentally changing the preferred site of attack. Recent strategies involving the nucleophilic dearomatization of isoquinolines, for example via copper-hydride catalysis, could also be applied to generate 1,2-dihydroisoquinoline (B1215523) derivatives from the parent scaffold. acs.org

Functional Group Interconversions: Functional group interconversion (FGI) provides a powerful tool for diversifying the core scaffold after initial substitutions have been made. flashcards.world These transformations allow for the conversion of one functional group into another, enabling the synthesis of a wide array of analogues. vanderbilt.edu For the this compound system, a variety of standard FGI protocols could be employed.

For instance, a nitro group, introduced via electrophilic nitration, can be readily reduced to a primary amine using reagents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then serve as a handle for further derivatization, such as acylation to form amides or conversion to a diazonium salt, which can be displaced by various nucleophiles. Similarly, a hydroxyl group could be converted into an ether via Williamson ether synthesis or an ester through reaction with an acyl chloride or carboxylic anhydride. The table below outlines some potential FGI strategies.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Nitro (-NO₂) | SnCl₂, HCl; or H₂, Pd/C | Amine (-NH₂) |

| Carboxylic Acid (-COOH) | SOCl₂ then R₂NH | Amide (-CONR₂) |

| Hydroxyl (-OH) | NaH, then R-Br | Ether (-OR) |

| Bromo (-Br) | n-BuLi, then CO₂; then H₃O⁺ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | NaBH₄ | Alcohol (-CH₂OH) |

Oxidation and Reduction Chemistry of the Heterocyclic Rings

Oxidation: The oxidation of the this compound scaffold can proceed at several positions, depending on the oxidant and reaction conditions. The indole ring, being electron-rich, is generally more susceptible to oxidation than the isoquinoline's carbocyclic ring. Strong oxidizing agents can lead to cleavage of the pyrrole (B145914) ring. However, milder, more controlled oxidation is possible. For instance, methods for the catalytic oxidation of indolines (dihydroindoles) to indoles are well-established, often using copper or ruthenium catalysts, suggesting that if the indole portion were to be reduced, it could be re-aromatized. acs.orgacs.org

The isoquinoline nitrogen can be oxidized to an N-oxide using peroxy acids. The benzylic positions of a reduced isoquinoline ring (a tetrahydroisoquinoline) are readily oxidized to restore aromaticity, a common final step in many isoquinoline syntheses. clockss.org For the fully aromatic this compound, harsh oxidation (e.g., with KMnO₄) would likely lead to degradation, cleaving the isoquinoline's benzene ring to yield pyridine-dicarboxylic acid derivatives.

Reduction: Catalytic hydrogenation is a common method for the reduction of both indole and isoquinoline rings. The isoquinoline moiety is typically reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. scientific-publications.net This can often be achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can selectively reduce the C=N imine bond of a 3,4-dihydroisoquinoline (B110456) but is generally unreactive towards the fully aromatic isoquinoline ring. scientific-publications.net

Simultaneous reduction of both the isoquinoline and indole rings is possible under more forcing hydrogenation conditions. Selective reduction presents a significant synthetic challenge. It is plausible that the isoquinoline ring could be selectively reduced under conditions that leave the indole ring intact, for example, through transfer hydrogenation or by using specific catalytic systems, but this would require empirical validation.

| Reaction | Moiety | Common Reagent(s) | Expected Product |

| Oxidation | Isoquinoline | m-CPBA | This compound N-oxide |

| Reduction | Isoquinoline | H₂, Pd/C | 4-(1H-Indol-1-yl)-1,2,3,4-tetrahydroisoquinoline |

| Reduction | Both Rings | H₂ (high pressure), Rh/C | 4-(2,3-Dihydro-1H-indol-1-yl)-decahydroisoquinoline |

Ring Expansion and Contraction Reactions of the Core Structure

Modification of the core heterocyclic skeleton through ring expansion or contraction reactions represents an advanced strategy for generating novel scaffolds. While no such reactions have been reported specifically for this compound, established methods for the individual parent heterocycles suggest potential, albeit speculative, transformation pathways.

Ring Expansion: The expansion of both indole and isoquinoline rings is documented in the literature.

Indole Ring Expansion: N-substituted indoles have been shown to undergo a photochemically mediated one-carbon ring expansion upon reaction with arylchlorodiazirines, yielding quinolinium salts. nih.gov Another approach involves the visible-light-induced oxidative reaction of indoles with amidines, which can lead to larger eight-membered benzo acs.orgnih.govrsc.orgtriazocin-6(5H)-ones. rsc.org

Isoquinoline Ring Expansion: The reaction of isoquinoline derivatives with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to ring-expanded products such as 2-benzazocines (eight-membered rings) or 3-benzazecines (ten-membered rings). rsc.orgrsc.org Another classical approach is the Gabriel-Colman rearrangement, which converts phthalimido esters into substituted isoquinolines through a ring expansion mechanism. wikipedia.org

These precedents suggest that the this compound scaffold could potentially be transformed into more complex, larger ring systems, although the substitution pattern and the presence of the second heterocyclic ring would undoubtedly influence the course of these reactions.

Ring Contraction: Ring contraction reactions are significantly less common for aromatic heterocyclic systems like indole and isoquinoline and are not well-documented. Such transformations would require significant disruption of the aromatic system and are generally not synthetically favorable.

Derivatization Strategies for Library Generation

The creation of compound libraries based on a privileged scaffold is a cornerstone of modern drug discovery. The this compound core is well-suited for such derivatization, primarily through modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: The most powerful and versatile strategy for library generation involves the use of palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com This requires the synthesis of a halogenated (bromo- or iodo-substituted) or triflated version of the this compound scaffold. Based on the SEAr patterns (Section 3.1), halogenation could likely be directed to the indole C3 or C5 positions, or the isoquinoline C5 position.

Once a halogenated precursor is obtained, a diverse range of substituents can be introduced using various established coupling protocols:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities, which can be further elaborated.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, introducing diverse amino substituents.

Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl groups.

Cyanation: Reaction with cyanide sources to install a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.

This approach allows for the systematic and rapid variation of substituents at specific points on the scaffold, enabling the exploration of structure-activity relationships (SAR). nih.gov

The table below illustrates a hypothetical library generation scheme starting from a brominated derivative.

| Coupling Reaction | Coupling Partner | Introduced Substituent |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl |

| Sonogashira | Phenylacetylene | Phenylethynyl |

| Buchwald-Hartwig | Morpholine | Morpholinyl |

| Heck | Styrene | Styrenyl |

| Stille | Tributyl(vinyl)tin | Vinyl |

| Cyanation | Zn(CN)₂ | Cyano |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise structure of 4-(1H-indol-1-yl)isoquinoline in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing irrefutable evidence of the indolyl and isoquinoline (B145761) moieties' connection.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative, displaying distinct signals for the protons on both the indole (B1671886) and isoquinoline rings. Key diagnostic signals include those for the isoquinoline protons, which are influenced by the neighboring nitrogen atom and the attached indole ring. The indole protons also show characteristic chemical shifts. dokumen.pub The integration of these signals confirms the presence of the correct number of protons in each part of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals are observed for each of the 17 carbon atoms. chemicalbook.com The chemical shifts of the carbons in the isoquinoline ring are diagnostic, particularly the carbons adjacent to the nitrogen and the carbon at the junction with the indole ring. researchgate.net Similarly, the carbons of the indole ring exhibit characteristic resonances. ipb.ptmnstate.edu

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms in this compound. The chemical shifts of the indole nitrogen and the isoquinoline nitrogen are distinct and can be sensitive to substitution and intermolecular interactions. ipb.ptresearchgate.net Changes in these chemical shifts upon N-alkylation or protonation can be used to confirm the site of these reactions. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Isoquinoline and Indole Moieties Note: The chemical shifts (δ) are illustrative and can vary based on the solvent and specific substitution patterns.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoquinoline Moiety | ||

| C1 | ~9.3 | ~152.0 |

| C3 | ~8.5 | ~143.0 |

| C4 | - | ~125.0 |

| C5 | ~8.1 | ~129.0 |

| Indole Moiety | ||

| C2' | ~7.8 | ~125.0 |

| C3' | ~6.7 | ~104.0 |

| C7'a | - | ~136.0 |

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms within the this compound framework. wiley.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This is crucial for tracing the proton-proton networks within the isoquinoline and indole rings separately, confirming the relative positions of the protons on each aromatic system. mnstate.eduresearchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals, or vice versa. nih.govmdpi.comgcwgandhinagar.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is the key experiment that definitively establishes the connection between the indole and isoquinoline moieties. A crucial correlation would be observed between the protons on one ring system and the carbons on the other, for instance, between a proton on the indole ring and the C4 carbon of the isoquinoline ring. researchgate.netresearchgate.netnih.govmdpi.comgcwgandhinagar.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule. For this compound, NOESY can reveal the relative orientation of the indole and isoquinoline rings. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular formula is C₁₇H₁₂N₂. HRMS analysis would confirm this by providing a measured mass that corresponds to the calculated exact mass of this formula. clockss.orguni-regensburg.dethieme-connect.deusp.br

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (M) | Calculated Exact Mass (M+H)⁺ | Observed Mass (M+H)⁺ |

|---|---|---|---|

| C₁₇H₁₂N₂ | 244.1000 | 245.1073 | 245.1073 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information regarding the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, the spectrum would show characteristic C-H stretching vibrations for the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic systems. aip.orgnih.govtandfonline.comrsc.orgmdpi.com The absence of an N-H stretching band for a secondary amine would further support the 1-substituted indole structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound, encompassing both the indole and isoquinoline rings, is expected to give rise to distinct absorption bands in the UV region. nih.govnih.gov The position and intensity of these bands are characteristic of the chromophore and can be influenced by the solvent polarity. researchgate.net

X-ray Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsion angles. acs.org It would unambiguously confirm the connectivity of the indole and isoquinoline rings and reveal the relative orientation of the two aromatic systems in the crystal lattice. nih.govmdpi.com For chiral derivatives, X-ray diffraction can be used to determine the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) for Chiral Indole-Isoquinoline Analogues

While this compound itself is achiral, electronic circular dichroism (ECD) is a critical technique for determining the absolute configuration of chiral analogues. nih.govresearchgate.netnih.govscispace.comarxiv.org If a chiral center is introduced into the molecule, the resulting enantiomers will produce mirror-image ECD spectra. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. researchgate.net This is particularly relevant for naturally occurring or synthetically derived indole-isoquinoline alkaloids that possess stereogenic centers.

Theoretical and Computational Chemistry Studies of 4 1h Indol 1 Yl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It has become an effective approach for studying the electronic structures and characteristics of complex organic compounds. nih.gov Time-dependent DFT (TD-DFT) is often employed to simulate excited-state properties. nih.gov

The electronic and optical properties of molecules are significantly influenced by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmaterialsciencejournal.org The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. bohrium.comresearchgate.net

For indoloisoquinoline derivatives, the HOMO-LUMO energy gap can be influenced by the polarity of the solvent and the nature of substituents on the molecular framework. nih.gov For instance, in a study on novel indolo[3,2-c]isoquinoline-5-one-6-yl nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole analogues, the HOMO-LUMO energy gap was observed to decrease as the solvent polarity increased from n-hexane to acetonitrile. nih.gov The introduction of electron-donating or electron-withdrawing groups also modulates the energy gap. nih.gov

The distribution of electron density in the HOMO and LUMO orbitals provides insight into the regions of the molecule that are likely to act as electron donors and acceptors, respectively. In many indole (B1671886) and isoquinoline (B145761) derivatives, the electron density of the HOMO is often located on the electron-rich indole ring, while the LUMO density is distributed over the isoquinoline or other electron-accepting moieties. mdpi.com This separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon photoexcitation.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Indolo[3,2-c]isoquinoline analogue (3e) in MeCN | Not specified | Not specified | 2.28 | TDDFT (B3LYP/def2-SVP) | nih.gov |

| Indolo[3,2-c]isoquinoline analogue (3e) in gas phase | Not specified | Not specified | 2.53 | TDDFT (B3LYP/def2-SVP) | nih.gov |

| 4C3FB (a thiazolidinone derivative) | -7.937 | -3.086 | 4.851 | DFT/B3LYP/6-311++G(d,p) | dntb.gov.ua |

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. The molecular electrostatic potential (MESP) map is a valuable tool for identifying electrophilic and nucleophilic sites within a molecule. nih.govbhu.ac.in Regions of negative electrostatic potential (typically colored red to yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. nih.gov

For isoquinolines, C1 is a key position for nucleophilic substitution. imperial.ac.uk The intrinsic electrophilicity at this position can be significant enough to influence the order of reactivity in cross-coupling reactions. researchgate.net DFT calculations can be used to probe the reaction pathways of various transformations, such as C-H activation and annulation cascades leading to the formation of complex polyaromatic indole scaffolds. pkusz.edu.cn For example, in the synthesis of indolo[2,1-a]isoquinolines, DFT calculations have suggested that the alkyne insertion step is rate-limiting in the second C,N annulation reaction. pkusz.edu.cn These computational studies provide a detailed understanding of the reaction energetics and transition states, which is crucial for optimizing reaction conditions.

Theoretical calculations can accurately predict spectroscopic properties, aiding in the structural characterization of newly synthesized compounds. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The predicted spectra can then be compared with experimental data to confirm the molecular structure. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov These calculations can help to understand the nature of electronic transitions, such as π-π* and n-π* transitions, and how they are affected by the molecular structure and solvent. mdpi.com For instance, in a study of indolo[3,2-c]isoquinoline derivatives, TD-DFT calculations revealed that compounds with strong electron-accepting groups exhibited UV-visible absorption peaks extending into the near-infrared (NIR) range. nih.gov

| Compound/Derivative Class | Spectroscopic Property | Predicted Value/Range | Computational Method | Reference |

|---|---|---|---|---|

| Indolo[3,2-c]isoquinoline derivative (3a) | ¹³C NMR (C=O) | δ 174.2, 160.9 ppm | Not specified | nih.gov |

| Amodiaquine | UV-Vis | Calculated in gas phase and aqueous solution | TD-DFT/B3LYP/6–311++G(d,p) | nih.gov |

| (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one | ¹H and ¹³C NMR | Calculated in gas phase and chloroform | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.

The biological function of a molecule is often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space, followed by energy minimization using molecular mechanics or quantum chemical methods. chemrxiv.org

For flexible molecules, molecular dynamics (MD) simulations can be used to explore the conformational landscape over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamic interplay between different parts of the molecule. This information is particularly important for understanding how a ligand might adapt its shape to fit into a protein binding site.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that govern binding affinity. acs.org The process involves generating a variety of ligand conformations and positions within the protein's binding site and then using a scoring function to rank them. ias.ac.in

Successful docking studies can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. nih.govrsc.org For example, docking studies of indoloisoquinoline derivatives with the SARS-CoV-2 main protease have identified key amino acid residues involved in binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. d-nb.infomdpi.com This approach is foundational in drug discovery, as it allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the design and synthesis process. preprints.orgwisdomlib.org

For derivatives of isoquinoline and indole, which are recognized as privileged scaffolds in medicinal chemistry, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. preprints.orgnih.gov The process involves calculating a range of molecular descriptors that represent the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. d-nb.infochemmethod.com Statistical methods, including multiple linear regression (MLR) and more complex machine learning algorithms like artificial neural networks (ANN), are then employed to build a predictive model. chemmethod.com

A robust QSAR model is characterized by its statistical significance and predictive power, often evaluated through cross-validation techniques like the leave-one-out (LOO) method. d-nb.infochemmethod.com For instance, a study on indeno[1,2-b]indole (B1252910) derivatives, structurally related to the indolylisoquinoline core, resulted in a QSAR model that successfully predicted the inhibitory activity of new compounds against casein kinase II (CK2), a target implicated in cancer. d-nb.infonih.gov Similarly, QSAR models for other isoquinoline derivatives have been developed to predict their activity against various targets, including the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is relevant in prostate cancer. japsonline.com

The insights gained from QSAR models guide the structural modifications of the lead compound, 4-(1H-indol-1-yl)isoquinoline, to enhance its desired biological activity. For example, a model might reveal that increasing the hydrophobicity in a specific region of the molecule or introducing a hydrogen bond donor at a particular position could lead to a more potent compound.

| QSAR Study Focus | Key Findings | Significance |

| Indeno[1,2-b]indole Derivatives as CK2 Inhibitors | Identified key structural features for inhibitory activity, leading to the discovery of potent inhibitors. d-nb.infonih.gov | Demonstrates the utility of QSAR in optimizing related heterocyclic scaffolds for anticancer activity. |

| Isoquinoline Derivatives as AKR1C3 Inhibitors | Developed a predictive model based on molecular descriptors to guide the design of new inhibitors for prostate cancer. japsonline.com | Highlights the application of QSAR in targeting specific enzymes involved in disease. |

| Diarylaniline Analogues as Anti-HIV-1 Agents | Established a correlation between physicochemical parameters and anti-HIV-1 activity using MLR and ANN. chemmethod.com | Showcases the use of advanced statistical methods in QSAR for complex biological activities. |

| Indolo[1,2-b]quinazoline Derivatives with Antitumor Activity | Found that the energy difference between HOMO and LUMO and the conjugative planarity are crucial for DNA binding and activity. pku.edu.cn | Illustrates the importance of electronic and geometric descriptors in predicting antitumor potential. |

Pharmacophore Modeling and Virtual Screening for Target Interaction Prediction

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. creative-biostructure.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. creative-biostructure.com For this compound and its derivatives, pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). creative-biostructure.com

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active against the target of interest. nih.govacs.org This approach significantly accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. nih.gov

For scaffolds like indolylisoquinoline, which have shown potential in various therapeutic areas including cancer and infectious diseases, virtual screening can be employed to identify novel derivatives with improved potency and selectivity. nih.govnih.gov For example, a pharmacophore model could be developed based on the interaction of a known indolylisoquinoline derivative with its target protein. This model would then be used to screen a virtual library of related compounds to find new molecules that fit the model even better.

The combination of pharmacophore modeling and virtual screening is a highly effective strategy in modern drug discovery. nih.govresearchgate.net It allows for the rational design of new molecules with a higher probability of biological activity, saving both time and resources in the drug development pipeline. nih.gov

| Pharmacophore/Virtual Screening Application | Methodology | Outcome |

| Discovery of Novel Anticancer Agents | A pharmacophore model was developed based on known active indolo[3,2-c]isoquinoline derivatives and used to screen for new compounds with potential anticancer activity. researchgate.net | Identification of new lead compounds with predicted high binding affinity to cancer-related targets. |

| Identification of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Ligands | A combination of ligand-based and structure-based pharmacophore models was used to screen for novel PPARγ ligands. nih.gov | Improved success in virtual screening for a target with a large and promiscuous binding cavity. |

| Targeting Thymidine (B127349) Phosphorylase for Cancer Therapy | Pharmacophore modeling and virtual screening were used to identify new isoquinoline-based oxadiazole derivatives as inhibitors of thymidine phosphorylase. bohrium.com | Discovery of potent inhibitors with potential for development as anticancer drugs. |

| Finding Novel Inhibitors for Candida albicans N-myristoyltransferase | Pharmacophore modeling and virtual screening of multiple databases were employed to identify potential antifungal agents. researchgate.net | Identification of promising lead compounds for the development of new antifungal therapies. |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. uni-muenchen.dechemrxiv.org It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.denih.gov This information is crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins and nucleic acids. chemrxiv.orgnih.gov

The MESP is calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govkbhgroup.in The resulting potential is then mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (electronegative), which are susceptible to electrophilic attack, while blue represents regions of low electron density (electropositive), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas with intermediate potential. nih.gov

For this compound, MESP analysis can reveal key features about its reactivity. For example, the nitrogen atoms in the isoquinoline and indole rings, as well as any oxygen atoms in derivatives, are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding interactions with a biological target. nih.govresearchgate.net Conversely, the hydrogen atoms attached to nitrogen or certain carbon atoms may exhibit a positive potential, indicating their potential to act as hydrogen bond donors or interact with negatively charged residues in a receptor. nih.gov

By analyzing the MESP of a series of derivatives, researchers can understand how different substituents affect the molecule's electrostatic properties and, consequently, its biological activity. chemrxiv.org This knowledge can then be used to design new molecules with optimized electrostatic interactions with their target, leading to improved potency and specificity.

| MESP Analysis Application | Key Observations | Implications for Reactivity and Interaction |

| Indolo[3,2-c]isoquinoline Analogues | High electron density (red) observed on oxygen and chlorine atoms; nucleophilic attack sites identified on hydrogen atoms of the indole NH group. nih.gov | Predicts favorable regions for electrophilic and nucleophilic interactions, as well as hydrogen bonding. |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) | Used to investigate chemical reactivity, including sites for nucleophilic and electrophilic attacks and hydrogen bonding interactions. kbhgroup.in | Provides insights into the molecule's biorecognition processes and potential intermolecular interactions. |

| Ethyl-5,8-dimethyl-6-phenyl-(1H-pyrrol-1-yl)-6,7-dihydrothieno[2,3-c]isoquinoline-2-carboxylate | Electron-rich sites were identified around the carbonyl and oxygen atoms, while corner carbon atoms of the benzene (B151609) ring were suitable for nucleophilic attack. researchgate.net | Suggests specific sites for protein-ligand electrostatic interactions and potential modifications to enhance binding. |

Investigation of Biological Activities and Structure Activity Relationships Sar

General Biological Activities of Indole (B1671886) and Isoquinoline (B145761) Scaffolds

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. jetir.org It is a core component of the essential amino acid tryptophan and is found in a vast array of natural products and synthetic drugs. pcbiochemres.compnu.ac.ir The indole moiety is associated with a wide spectrum of pharmacological activities, underscoring its importance in drug discovery and development. researchgate.netmdpi.comchula.ac.th

Table 1: Prominent Biological Activities of Indole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Indole derivatives have demonstrated significant efficacy in targeting various cancer cell lines by interfering with crucial cellular processes and enzymatic activities. nih.gov |

| Antimicrobial | This class of compounds exhibits broad-spectrum activity against bacteria, fungi, and parasites. nih.govajchem-b.com |

| Anti-inflammatory | Many indole-based compounds are potent inhibitors of inflammatory pathways. jetir.orgrjpn.org |

| Antiviral | The indole scaffold is present in several antiviral drugs, including those used to treat influenza. pcbiochemres.com |

| Neurological | Indole derivatives play a crucial role in the central nervous system, with some acting as antidepressants and antipsychotics. pcbiochemres.comnih.gov |

| Antioxidant | The indole ring system can act as a free radical scavenger. ajchem-b.com |

Similarly, the isoquinoline scaffold, an isomer of quinoline composed of a benzene ring fused to a pyridine (B92270) ring, is a key structural motif in a large family of alkaloids and synthetic compounds with significant therapeutic applications. semanticscholar.orgslideshare.net Its derivatives are known to exhibit a diverse range of biological effects. wisdomlib.orgnih.gov

Table 2: Key Biological Activities of Isoquinoline Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Isoquinoline alkaloids and their synthetic analogs have shown potent cytotoxic activity against various tumor cells. semanticscholar.orgrsc.org |

| Antimicrobial | Derivatives of isoquinoline have demonstrated effectiveness against a range of bacterial and fungal strains. wisdomlib.orgamerigoscientific.com |

| Anti-inflammatory | Certain isoquinoline compounds possess notable anti-inflammatory properties. amerigoscientific.comnih.gov |

| Antiviral | The isoquinoline nucleus is a component of compounds with antiviral activity. wisdomlib.org |

| Enzyme Inhibition | Isoquinoline derivatives are known to inhibit a variety of enzymes, contributing to their therapeutic effects. semanticscholar.org |

| Neuromuscular Blocking | Specific derivatives are utilized as neuromuscular blocking agents. slideshare.net |

The combination of these two pharmacologically significant scaffolds in 4-(1H-Indol-1-yl)isoquinoline suggests a potential for a broad and multifaceted biological activity profile.

Enzyme Inhibition Profiles and Mechanisms

The biological activity of a compound is often mediated through its interaction with specific enzymes. The following subsections detail the known enzyme inhibition profiles of this compound and related analogs, providing insights into their potential mechanisms of action.

Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. Research has shown that certain indole derivatives possess anticholinesterase activities. rjpn.org While specific data for this compound is not detailed in the provided context, the general activity of the indole scaffold suggests this as a potential area of biological activity.

Glycogen Synthase Kinase-3 (GSK-3β) Inhibition

Glycogen synthase kinase-3 (GSK-3β) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. The inhibition of GSK-3β is therefore a significant therapeutic target.

Nucleotide Pyrophosphatase Phosphodiesterase 1 (h-NPP1) Inhibition

Human nucleotide pyrophosphatase phosphodiesterase 1 (h-NPP1) is an enzyme involved in the hydrolysis of extracellular pyrophosphate and is implicated in various pathological conditions, including insulin resistance and vascular calcification. The search for potent and selective inhibitors of h-NPP1 is an active area of research.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial agents. Both indole and isoquinoline derivatives have been investigated for their potential to inhibit this enzyme, suggesting that this compound could possess antibacterial properties through this mechanism.

Other Relevant Enzyme Targets

The versatile nature of the indole and isoquinoline scaffolds suggests that this compound may interact with a variety of other enzyme targets. For instance, indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in cancer therapy. pnu.ac.ir Furthermore, isoquinoline-based compounds have been identified as inhibitors of topoisomerases, enzymes that are also critical for DNA replication and are targeted by anticancer drugs. rsc.org The potential for this compound to interact with these and other enzymes warrants further investigation to fully elucidate its pharmacological profile.

Receptor Modulation and Antagonism

The unique structural arrangement of the indole and isoquinoline moieties in this compound has prompted investigations into its potential to interact with various receptors, playing a role in the modulation of physiological pathways.

Serotonin 5-HT6 Receptor Antagonism

Derivatives of this compound have been identified as potent and selective antagonists of the serotonin 5-HT6 receptor. A study focused on a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives led to the discovery of 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, a compound that demonstrated high affinity for the 5-HT6 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that the incorporation of a 4-isoquinolinyl group was preferable to a 3-isoquinolinyl substituent for this activity. nih.gov Furthermore, substitutions on the indole ring were found to influence the affinity for the 5-HT6 receptors, with a 5-methoxy group being the most favorable. nih.gov

The antagonist properties of these compounds at the 5-HT6 receptor have been linked to potential therapeutic applications, particularly in the realm of cognitive enhancement. nih.gov The exclusive localization of 5-HT6 receptors in specific brain regions, such as the cerebral cortex, nucleus accumbens, and hippocampus, suggests that selective antagonists may have fewer peripheral side effects. nih.gov

Other Receptor Binding Studies

Beyond the well-documented 5-HT6 receptor antagonism, isoquinolinone derivatives have been explored for their multi-receptor activity. One study synthesized a series of novel isoquinolinone derivatives and evaluated their binding affinities across a range of central nervous system receptors. nih.gov A lead compound from this series, compound 13 , exhibited high affinity for dopamine D2, and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov This multi-target profile suggests the potential for complex pharmacological effects. However, it is important to note that these were isoquinolinone derivatives and not direct analogs of this compound. Further research is required to determine the broader receptor binding profile of this compound and its close derivatives.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The fusion of indole and isoquinoline rings, both of which are present in numerous biologically active natural products, has led to the investigation of this compound derivatives as potential antimicrobial agents.

Research into various isoquinoline derivatives has demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties. semanticscholar.org Similarly, indole-containing compounds are recognized for their antimicrobial potential. The combination of these two pharmacophores in a single molecule is a strategy to develop novel antimicrobial agents.

Studies on related dihydropyrrolo[2,1-a]isoquinoline chalcones have shown that certain derivatives exhibit potent activity against E. coli, B. mycoides, and C. albicans. researchgate.netnih.gov Specifically, compounds with particular substitutions demonstrated significant antimicrobial effects, with some showing low minimum inhibitory concentration (MIC) values. researchgate.netnih.gov

Mechanisms of Action (e.g., proton motive force disruption, membrane disruption)

The antimicrobial mechanisms of action for indolylisoquinoline derivatives are an area of active investigation. One proposed mechanism is the disruption of the bacterial proton motive force (PMF). A study on indole-quinoline hybrid molecules demonstrated that a lead compound, 3m , was effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial PMF. nih.gov This disruption of the electrochemical gradient across the bacterial membrane is a challenging mechanism for bacteria to develop resistance against. nih.gov

Another potential mechanism of antimicrobial action is the disruption of the bacterial cell membrane. While not directly studied for this compound, antimicrobial peptides are known to function by inducing membrane disruption, leading to cell lysis. nih.gov This can occur through various models, including the barrel-stave, toroidal pore, or carpet models, all of which result in the permeabilization of the bacterial membrane. It is plausible that synthetic molecules like this compound derivatives could mimic this membrane-disrupting behavior.

Anticancer Potential and Mechanistic Insights (Non-Clinical)

The this compound scaffold has also been explored for its potential in cancer therapy, primarily focusing on its ability to interfere with critical cellular processes like cell division.

Tubulin Polymerization Inhibition

A significant body of research has focused on the ability of indole and isoquinoline derivatives to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development.

Several studies on indole-based compounds have identified potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin. nih.gov Structure-activity relationship studies have revealed that modifications to the indole and the attached aromatic rings can significantly impact the inhibitory activity. For instance, in a series of indole-based analogs, the substitution of a 3,4,5-trimethoxyphenyl (TMP) group and an aromatic ring linked by various moieties has been a common strategy. nih.gov

Similarly, isoquinoline derivatives have been investigated as tubulin polymerization inhibitors. Research on 5,6-dihydroindolo[2,1-a]isoquinolines showed that hydroxy-substituted derivatives were active in inhibiting tubulin polymerization. acs.org The most active compounds in this series had IC50 values in the low micromolar range for tubulin polymerization inhibition. acs.org

While direct studies on this compound are limited, the collective evidence from related indole and isoquinoline derivatives suggests that this scaffold is a promising starting point for the design of new tubulin polymerization inhibitors. The table below summarizes the tubulin polymerization inhibitory activity of some representative indole and isoquinoline derivatives.

| Compound Class | Representative Compound/Modification | Target Cancer Cell Lines | IC50 (Tubulin Polymerization) | Reference |

| Indole-based TMP analogues | 6- and 7-heterocyclyl-1H-indole derivatives | MCF-7 | 0.58 ± 0.06 µM | nih.gov |

| Quinoline-Indole Hybrids | Compound 32b | A549 | 2.09 µM | nih.gov |

| 5,6-Dihydroindolo[2,1-a]isoquinolines | (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | - | 3.1 ± 0.4 μM | acs.org |

| Tetrahydro-quinoxaline derivatives | Compound 11a | - | - | mdpi.com |

Table 1: Tubulin Polymerization Inhibitory Activity of Selected Indole and Isoquinoline Derivatives

Apoptosis Induction (e.g., S phase cell cycle arrest)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Compounds containing the indole and isoquinoline scaffolds have been shown to induce apoptosis in cancer cells, often accompanied by cell cycle arrest at specific phases.

Derivatives of indole phytoalexins have demonstrated the ability to suppress the growth of cancer cells and trigger cell death. Mechanistically, these effects are associated with the induction of apoptosis and the activation of caspases, which are crucial enzymes in the apoptotic cascade mdpi.com. Flow cytometry analysis of ovarian cancer cells treated with the indole phytoalexin 1-methoxyisobrassinin revealed a significant increase in the cell population in the S-phase of the cell cycle, indicating an S-phase arrest mdpi.com. This arrest prevents the cells from proceeding with DNA replication and division, ultimately leading to apoptosis.

Similarly, the natural isoquinoline alkaloid berberine has been shown to decrease the viability of various cancer cells and induce apoptosis. In several cancer cell lines, treatment with berberine resulted in an increase in the S-phase and G2-phase fractions of the cell cycle, along with G1 arrest in others xiahepublishing.com. This demonstrates that isoquinoline-containing compounds can interfere with multiple checkpoints of the cell cycle to induce apoptosis. For instance, in anaplastic thyroid cancer cell lines, berberine treatment led to decreased cell proliferation, increased apoptosis, and cell cycle arrest in the G0/G1 phase xiahepublishing.com.

While direct studies on this compound are limited, the known pro-apoptotic and cell cycle-disrupting activities of its constituent indole and isoquinoline moieties suggest that it likely exerts its anticancer effects through similar mechanisms, potentially inducing S-phase cell cycle arrest and subsequent apoptosis.

| Compound Class | Observed Effect | Cell Cycle Phase Affected | Reference |

| Indole Phytoalexins | Apoptosis Induction | S-phase arrest | mdpi.com |

| Isoquinoline Alkaloids (Berberine) | Apoptosis Induction | G0/G1, S, and G2 phase arrest | xiahepublishing.com |

Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family, such as Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), are often overexpressed in cancer cells, promoting their survival and resistance to therapy. nih.gov Therefore, the inhibition of these proteins is a promising strategy for cancer treatment.

Mcl-1 is a critical survival factor for many human tumors, and its inhibition can lead to apoptosis. nih.gov Small-molecule inhibitors of Mcl-1 have been developed and show promise in preclinical and clinical studies nih.gov. These inhibitors bind to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering the apoptotic cascade nih.gov.

Indole-containing compounds have been identified as potent Mcl-1 inhibitors. For example, macrocyclic inhibitors based on a dihydropyrazinoindolone scaffold have been designed to bind to Mcl-1 with subnanomolar affinity, leading to potent cell growth inhibition nih.gov.

The isoquinoline alkaloid berberine has also been shown to modulate the expression of Bcl-2 family proteins. In anaplastic thyroid cancer cells, berberine treatment resulted in a decrease in the expression of Bcl-2 xiahepublishing.com. Furthermore, under hypoxic conditions, the activation of the NF-κB pathway, which can be influenced by isoquinoline-like structures, has been shown to modulate the expression of Bcl-2 family members, impacting the cellular survival program mdpi.com.

Given that both the indole and isoquinoline components of this compound are present in known inhibitors of anti-apoptotic proteins, it is plausible that this hybrid molecule could also target proteins like Bcl-2 and Mcl-1, contributing to its potential pro-apoptotic activity.

| Protein Target | Role in Apoptosis | Known Inhibitor Scaffolds | Reference |

| Mcl-1 | Anti-apoptotic | Indole derivatives | nih.govnih.gov |

| Bcl-2 | Anti-apoptotic | Isoquinoline alkaloids | xiahepublishing.commdpi.com |

Kinase Inhibition (e.g., EGFR, CDK-2)

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Quinazoline and quinoline-based compounds are well-established scaffolds for EGFR inhibitors biorxiv.org. These compounds typically act as ATP-competitive inhibitors, binding to the catalytic domain of the EGFR kinase biorxiv.org. The 4-anilinoquinazoline and 4-anilinoquinoline cores are key pharmacophores that mimic the adenine portion of ATP biorxiv.org. The development of isoquinoline-tethered quinazoline derivatives has led to inhibitors with enhanced selectivity for HER2, a member of the EGFR family, over EGFR itself nih.gov. Indole-containing pyrazole derivatives have also been designed as EGFR inhibitors, demonstrating significant cytotoxic activities against various cancer cell lines mdpi.com.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Aberrant CDK2 activity is linked to various cancers. Tetrahydroisoquinoline derivatives have been synthesized and evaluated as novel inhibitors of both Dihydrofolate Reductase (DHFR) and CDK2, showing promising anticancer activity nih.gov.

The presence of the isoquinoline moiety in this compound suggests a potential for this compound to interact with the ATP-binding site of kinases. The indole group could further contribute to the binding affinity and selectivity, making it a candidate for investigation as a kinase inhibitor, potentially targeting EGFR or CDK2.

| Kinase Target | Function | Known Inhibitor Scaffolds | Reference |

| EGFR | Cell proliferation and survival | Quinazoline, Quinoline, Isoquinoline, Indole | biorxiv.orgnih.govmdpi.com |

| CDK2 | Cell cycle regulation (G1/S transition) | Tetrahydroisoquinoline | nih.gov |

Effects on NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating inflammatory responses, cell proliferation, survival, and apoptosis. The constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor progression and drug resistance.

Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes nih.gov.

Quinoline-based molecules have been identified as inhibitors of the canonical NF-κB pathway. These inhibitors can prevent the nuclear translocation of NF-κB and subsequent gene transcription nih.gov. Some isoquinoline alkaloids have been shown to interfere with multiple signaling pathways, including the NF-κB pathway, which is crucial for viral replication and can also be implicated in cancer nih.gov. The modulation of the NF-κB pathway by these compounds can occur through various mechanisms, including the inhibition of IκB degradation nih.gov.

The structural similarity of the isoquinoline core in this compound to known NF-κB inhibitors suggests that this compound may also modulate this critical signaling pathway. By inhibiting NF-κB activation, this compound could potentially suppress tumor growth, reduce inflammation, and overcome drug resistance.

| Pathway | Role in Cancer | Effect of Related Compounds | Reference |

| NF-κB | Proliferation, survival, inflammation, drug resistance | Inhibition by quinoline and isoquinoline derivatives | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogues.

The biological activity of isoquinoline and indole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic rings.

For isoquinoline-based compounds, the introduction of various substituents can dramatically alter their biological profile. For instance, in a series of tetrahydroisoquinolin-1-ones, modifications at different positions of the isoquinoline core led to significant changes in their antagonist activity at the G protein-coupled receptor 40 (GPR40) nih.gov. Similarly, for pyrazolinyl-indole derivatives, the presence of specific substituents on the phenyl ring attached to the pyrazole core, such as a p-tolyl or a 4-chlorophenyl group, resulted in compounds with remarkable cytotoxic activities against a wide range of cancer cell lines mdpi.com.

In the context of this compound, substitutions on either the indole or the isoquinoline ring are expected to influence its biological activity. For example, introducing electron-withdrawing or electron-donating groups at various positions could affect the molecule's electronic properties, lipophilicity, and steric interactions with its biological target. This could lead to enhanced potency, improved selectivity, or altered pharmacokinetic properties.

The nature of the linkage between different pharmacophoric elements is a critical determinant of biological activity. While this compound features a direct N-C bond between the indole and isoquinoline rings, the conceptual exploration of introducing linkers and heteroatoms is a common strategy in drug design.

Studies on PROteolysis TArgeting Chimeras (PROTACs) have shown that the length of the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety has a significant effect on the efficacy of protein degradation sigmaaldrich.com. While not directly a PROTAC, this principle highlights the importance of spatial orientation and distance between key interacting moieties.

Future Perspectives and Emerging Research Avenues for 4 1h Indol 1 Yl Isoquinoline

Development of Novel and Efficient Synthetic Strategies

Direct and efficient synthesis is paramount for exploring the potential of 4-(1H-Indol-1-yl)isoquinoline. While specific, published synthetic procedures for this exact isomer are not extensively documented, established cross-coupling methodologies offer highly plausible routes. Future research will likely focus on optimizing these reactions for this particular scaffold.

Key transition-metal-catalyzed C-N bond-forming reactions are the most promising avenues. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, facilitates the coupling of amines with aryl halides using a palladium catalyst. wikipedia.orgnih.gov Similarly, the Ullmann condensation, a classic copper-catalyzed reaction, is frequently used for N-arylation of nitrogen-containing heterocycles like indole (B1671886). organic-chemistry.orgmdpi.comresearchgate.net

These established methods suggest a straightforward approach starting from 4-haloisoquinolines (e.g., 4-bromoisoquinoline (B23445) or 4-iodoisoquinoline) and indole. The development would involve screening various ligands, bases, and reaction conditions to achieve high yields and purity, avoiding the protection-deprotection steps often required in indole chemistry. ursinus.edunih.gov

A summary of potential synthetic approaches is presented below.

| Reaction Name | Reactants | Catalyst System (Proposed) | Key Advantages | Relevant Citations |

| Buchwald-Hartwig Amination | 4-Haloisoquinoline + Indole | Palladium catalyst (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., DavePhos, XPhos) and a base (e.g., NaOt-Bu, K₂CO₃) | High functional group tolerance, generally high yields, and mild reaction conditions. | wikipedia.orgnih.govursinus.edunih.govlibretexts.org |

| Ullmann Condensation | 4-Haloisoquinoline + Indole | Copper catalyst (e.g., CuI) with a ligand (e.g., an ethylenediamine (B42938) derivative) and a base (e.g., K₂CO₃) | Cost-effective catalyst, often successful for challenging substrates where palladium fails. | organic-chemistry.orgmdpi.comresearchgate.net |

Future work would aim to produce a scalable, atom-economical synthesis to facilitate broader investigation into the compound's properties.

Exploration of Undiscovered Biological Targets and Pathways (Non-Clinical)

The biological activity of this compound remains largely uncharted territory. The indole and isoquinoline (B145761) cores are independently recognized as "privileged scaffolds" in drug discovery, appearing in numerous natural products and synthetic drugs with a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-HIV activities. nih.govmdpi.comnih.gov

Specific non-clinical data for this compound is not available in published literature. However, research on a structurally related analog provides a glimpse into the potential, and challenges, of this chemical space. A study on 4-[3-(5-Methoxy-1H-indol-1-yl)prop-1-yn-1-yl]isoquinoline , which features an extended propargyl linker between the two heterocycles, evaluated its antitumor activity. mdpi.com The compound was tested against a panel of human tumor cell lines but did not exhibit significant growth inhibition. mdpi.com

| Compound | Assay | Cell Lines | Result | Citation |

| 4-[3-(5-Methoxy-1H-indol-1-yl)prop-1-yn-1-yl]isoquinoline | In-vitro tumor cell growth inhibition | KB, SK-OV-3, SF-268, NCI-H460, RKOP27 | Inactive | mdpi.com |

This finding underscores that the mere combination of two active scaffolds does not guarantee biological activity; the specific linkage and orientation are critical. Future research must involve broad, unbiased screening of this compound against diverse biological targets (e.g., kinases, G-protein coupled receptors, ion channels, and enzymes like integrase researchgate.net) to identify novel activities. The unique three-dimensional arrangement of the indole and isoquinoline rings could present a novel pharmacophore capable of interacting with protein binding sites in ways that other isomers cannot.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools to accelerate the exploration of this compound and its derivatives. Although specific computational studies on this isomer are not yet published, methodologies applied to related structures demonstrate a clear path forward. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to analyze the electronic structure, geometry, and optical spectra of other indoloisoquinoline isomers. nih.govacs.org

Future research could leverage these computational tools in several ways:

Conformational Analysis: To determine the preferred three-dimensional orientation of the indole ring relative to the isoquinoline plane, which is crucial for understanding its interaction with biological macromolecules.

Molecular Docking: Virtual screening of this compound against libraries of protein structures could predict potential biological targets and guide experimental screening.

Pharmacophore Modeling: If an active derivative is identified, computational models can be built to define the essential structural features required for activity, enabling the rational design of more potent and selective analogs. uio.no

ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process, helping to prioritize compounds with more favorable drug-like characteristics.

By integrating these advanced computational approaches, researchers can design more effective experiments and accelerate the journey from a novel scaffold to a potential lead compound.

Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The rigid, polyaromatic, and π-conjugated nature of the this compound scaffold suggests it may possess intrinsic fluorescent properties. While the photophysical characteristics of this specific compound have not been reported, related fused heteroaromatic systems, such as indolo[2,1-a]isoquinolines, have been investigated for their promising photophysical and coordination properties. researchgate.net Some of these related compounds exhibit fluorescence that changes upon binding to metal cations, suggesting their potential as chemosensors. researchgate.net

This opens an intriguing, albeit unexplored, avenue for this compound. Future research could focus on:

Characterizing Intrinsic Photophysics: Measuring the absorption, emission spectra, and quantum yield of the parent compound to determine if it is a native fluorophore.

Developing Fluorescent Probes: If the scaffold is fluorescent, it could be functionalized with reactive groups to create covalent probes that label specific proteins or cellular components.

Use as a Core for Biosensors: The scaffold could be modified to create sensors that "turn on" or shift their fluorescence in response to specific biological events, such as changes in pH, ion concentration, or enzymatic activity.

The development of probes based on this novel scaffold would provide a valuable new asset for the chemical biology toolbox, enabling the study of biological systems with minimal perturbation.

Role in Scaffold Hopping and Lead Optimization in Drug Discovery (Pre-Clinical)

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally distinct scaffold to discover new lead compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property. nih.gov The indole and isoquinoline moieties are both staples of drug design, and their combination in this compound presents a novel, rigid scaffold.

Currently, there are no published examples of using this compound in a scaffold hopping campaign. However, its potential is significant. For instance, if a drug discovery program has a lead compound containing a flexible bi-aryl system that binds to a specific receptor, the rigid this compound core could be used as a replacement to lock the molecule into a more bioactive conformation, potentially increasing affinity. This strategy has been applied to other isoquinoline-based systems, such as in the development of allosteric HIV-1 integrase inhibitors. researchgate.net

In pre-clinical lead optimization, this scaffold could serve as a template for systematic modification. Researchers could explore substitutions on both the indole and isoquinoline rings to build a detailed Structure-Activity Relationship (SAR) profile, optimizing for potency against a target while minimizing off-target effects and improving metabolic stability.

Potential for Material Science Applications (e.g., optoelectronic properties in theoretical studies)

Beyond its biological potential, the this compound structure is of interest for material science. Indole-containing polyaromatic scaffolds are foundational components in many π-conjugated functional materials used in organic electronics. acs.org The combination of the electron-rich indole system and the isoquinoline moiety could lead to interesting intramolecular charge-transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

While no experimental or theoretical studies on the material properties of this compound have been published, research on related isomers provides a strong rationale for investigation. For example, certain indolo[2,1-a]isoquinolines have been noted for their photophysical properties. researchgate.net

Future theoretical studies using DFT and other quantum chemistry methods could predict key optoelectronic properties, including:

HOMO/LUMO Energy Levels: To assess its potential as a charge-transporting or emissive material.

Absorption and Emission Spectra: To predict its color and suitability for display or sensing applications.

Charge Carrier Mobility: To evaluate its performance in organic field-effect transistors (OFETs).

Such theoretical investigations would be the first step in unlocking the potential of this compound as a novel building block for next-generation organic electronic materials.

Q & A

Q. Advanced (Analytical Chemistry)

- UPLC-Q-Orbitrap-HRMS : Provides high-resolution mass data and fragmentation patterns for alkaloids, even in complex matrices (e.g., plant extracts) .

- DFT-NMR correlation : Calculated chemical shifts (e.g., for zwitterionic forms) validate experimental NMR assignments .

- Synchrotron XRD : Resolves ambiguous crystallographic data for low-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.